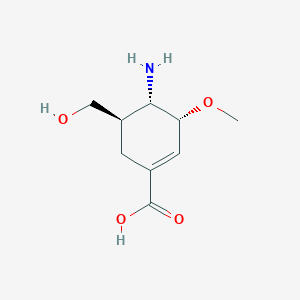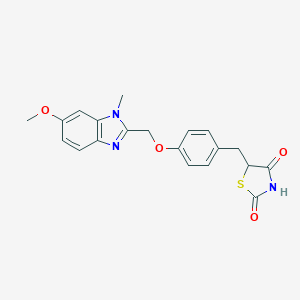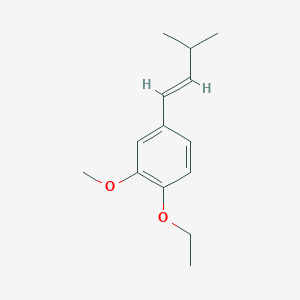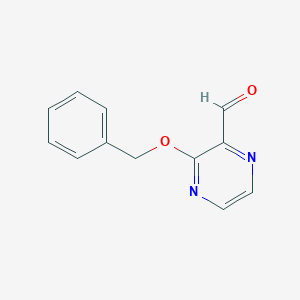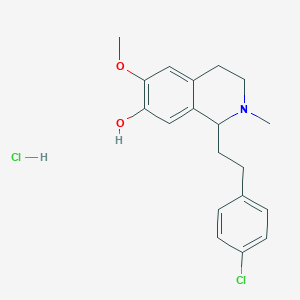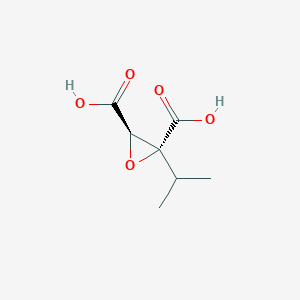
6-Amino-2-iodo-3,4-dimethoxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2-iodo-3,4-dimethoxybenzonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the benzonitrile family of compounds and is known for its unique chemical properties. In
Mechanism of Action
The mechanism of action of 6-Amino-2-iodo-3,4-dimethoxybenzonitrile is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It may also work by modulating the activity of certain signaling pathways that are involved in the regulation of the immune system.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. It has also been shown to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-Amino-2-iodo-3,4-dimethoxybenzonitrile in lab experiments is its anti-inflammatory properties. This makes it an ideal candidate for the development of new drugs for the treatment of inflammatory diseases. However, one of the limitations of using this compound is that it can be difficult to synthesize and purify.
Future Directions
There are several future directions for the study of 6-Amino-2-iodo-3,4-dimethoxybenzonitrile. One area of interest is the development of new drugs for the treatment of inflammatory diseases. Another area of interest is the use of this compound as a diagnostic tool for cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations.
Scientific Research Applications
6-Amino-2-iodo-3,4-dimethoxybenzonitrile has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties and has been used in the development of new drugs for the treatment of inflammatory diseases. It has also been studied for its potential as a diagnostic tool for cancer and other diseases.
properties
CAS RN |
192869-24-2 |
|---|---|
Molecular Formula |
C9H9IN2O2 |
Molecular Weight |
304.08 g/mol |
IUPAC Name |
6-amino-2-iodo-3,4-dimethoxybenzonitrile |
InChI |
InChI=1S/C9H9IN2O2/c1-13-7-3-6(12)5(4-11)8(10)9(7)14-2/h3H,12H2,1-2H3 |
InChI Key |
LFSYMBZTFIVRSE-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1)N)C#N)I)OC |
Canonical SMILES |
COC1=C(C(=C(C(=C1)N)C#N)I)OC |
synonyms |
6-AMINO-2-IODO-3,4-DIMETHOXYBENZONITRILE |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



